2',4'-Difluoro-6'-methylacetophenone
Overview
Description
2’,4’-Difluoro-6’-methylacetophenone is a chemical compound with the molecular formula C9H8F2O and a molecular weight of 170.16 g/mol . This compound is characterized by the presence of two fluorine atoms and a methyl group attached to the acetophenone structure, making it a valuable intermediate in various chemical syntheses and industrial applications.
Preparation Methods
The synthesis of 2’,4’-Difluoro-6’-methylacetophenone typically involves the fluorination of 6’-methylacetophenone. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atoms at the desired positions . Industrial production methods may involve large-scale fluorination processes with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2’,4’-Difluoro-6’-methylacetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms in 2’,4’-Difluoro-6’-methylacetophenone can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
2’,4’-Difluoro-6’-methylacetophenone is widely used in scientific research due to its unique properties. It serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it is utilized in the development of novel drugs with improved efficacy and reduced side effects. Additionally, this compound is employed in materials science for the creation of advanced materials with specific properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2’,4’-Difluoro-6’-methylacetophenone involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2’,4’-Difluoro-6’-methylacetophenone can be compared with other fluorinated acetophenones, such as 2’,4’-Difluoroacetophenone and 2’,4’-Difluoro-6’-ethylacetophenone. These compounds share similar structural features but differ in the position and nature of substituents. The presence of the methyl group in 2’,4’-Difluoro-6’-methylacetophenone imparts unique properties, such as increased lipophilicity and altered reactivity, making it distinct from its analogs .
Properties
IUPAC Name |
1-(2,4-difluoro-6-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQMPNJEDBFFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)C)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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